molecular formula C16H15N5O3 B2420409 (E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1396891-61-4

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2420409
CAS No.: 1396891-61-4
M. Wt: 325.328
InChI Key: OXGKCFKIHUQNJU-HWKANZROSA-N
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Description

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
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Biological Activity

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

The compound features several key structural motifs:

  • Imidazole ring : Known for its role in various biological processes.
  • Pyridazine core : Associated with diverse pharmacological activities.
  • Furan moiety : Often linked to anti-inflammatory and anticancer properties.

The molecular formula is C16H15N5O3C_{16}H_{15}N_{5}O_{3}, with a molecular weight of approximately 325.32 g/mol .

Synthesis Methods

Recent advancements in synthetic methodologies have emphasized efficiency and sustainability in the production of acrylamide derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield while minimizing environmental impact .

Biological Activity Overview

Compounds containing imidazole and pyridazine rings have been documented to exhibit a range of biological activities, including:

  • Antimicrobial effects
  • Antitumor activity
  • Anti-inflammatory properties

The specific biological activity of this compound has yet to be fully characterized through empirical validation, necessitating further biological assays .

Anticancer Activity

A study focusing on similar imidazole-containing compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

Research indicates that compounds with similar structural features may induce cell cycle arrest and apoptosis in cancer cells. For example, compounds that target tubulin polymerization were shown to cause mitotic catastrophe in MCF-7 cells, suggesting a possible mechanism for this compound's activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
Compound AImidazole ringAntimicrobial
Compound BPyridazine coreAntitumor
Compound CDioxole unitAnti-inflammatory

The unique combination of structural motifs in this compound may confer distinct pharmacological properties not observed in other derivatives, potentially leading to synergistic effects that enhance its biological activity .

Future Directions

Further research is essential to elucidate the precise mechanisms underlying the biological activity of this compound. This includes:

  • In vitro studies : To assess cytotoxicity and mechanism of action.
  • In vivo models : To evaluate therapeutic efficacy and safety profiles.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-15(5-3-13-2-1-11-24-13)18-8-10-21-16(23)6-4-14(19-21)20-9-7-17-12-20/h1-7,9,11-12H,8,10H2,(H,18,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGKCFKIHUQNJU-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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